(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Scientific Research Applications
Fluorescent Sensors for Metal Ions
A study by Suman et al. (2019) explored benzimidazole and benzothiazole-based azomethines, including compounds similar to (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. These compounds were investigated for their solvatochromic behavior and ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+. The study found that these molecules showed large Stokes shifts and good sensitivity and selectivity for detecting Al3+ and Zn2+ ions, highlighting their potential as fluorescent sensors in scientific research applications (Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V., 2019).
Antimicrobial Activity
Desai et al. (2013) synthesized 5-arylidene derivatives containing fluorine in the benzoyl group, which included structures analogous to the specified compound. These derivatives exhibited promising antimicrobial activity against a variety of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of the fluorine atom at the 4th position of the benzoyl group was essential for enhancing antimicrobial effectiveness, suggesting the utility of such compounds in developing new antimicrobial agents (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Anticancer Evaluation
Research by Ravinaik et al. (2021) into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural framework with the compound , showed that these derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This study demonstrates the potential of such compounds in anticancer therapy and highlights the importance of the benzothiazole motif in medicinal chemistry (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Mechanism of Action
The mechanism of action for thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . Unfortunately, the specific mechanism of action for “(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not detailed in the available literature.
Properties
IUPAC Name |
4-fluoro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-4-6-13(18)7-5-12/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMYYTMPMKZGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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